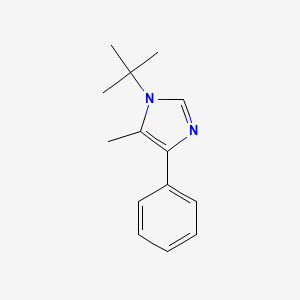
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester is an organic compound with the molecular formula C11H16O5. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and the fragrance industry. This compound is characterized by its yellow to brownish-red liquid appearance and its solubility in organic solvents such as ether and dichloromethane .
Vorbereitungsmethoden
The synthesis of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves multiple steps. One common method includes the reaction of 4-hexenol with an excess of methyl sodium iodide, followed by a reaction with carbonyl acid chloride . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the process.
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Industry: In the fragrance and flavor industry, it is used as a basis for perfumes, fragrances, and flavors.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester can be compared with other similar compounds, such as:
2-Hexenedioic acid, 3-methyl-4-oxo-, diethyl ester: This compound shares a similar structure but may have different functional groups or substituents that affect its reactivity and applications.
Diethyl trimethyl-4-carbonyl-2-hexenoate: Another related compound with similar uses in organic synthesis and the fragrance industry.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of reactions and applications, making it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C11H16O5 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
diethyl (E)-3-methyl-4-oxohex-2-enedioate |
InChI |
InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+ |
InChI-Schlüssel |
YURBSDMYXIHAMQ-SOFGYWHQSA-N |
Isomerische SMILES |
CCOC(=O)CC(=O)/C(=C/C(=O)OCC)/C |
Kanonische SMILES |
CCOC(=O)CC(=O)C(=CC(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






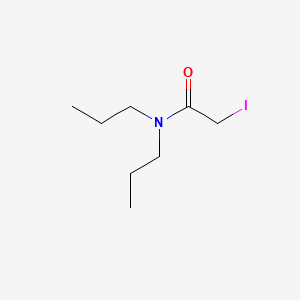
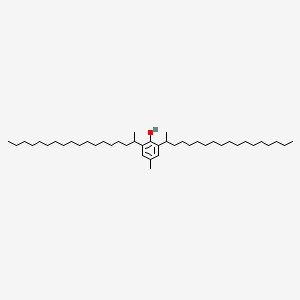
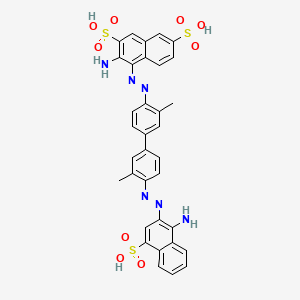
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
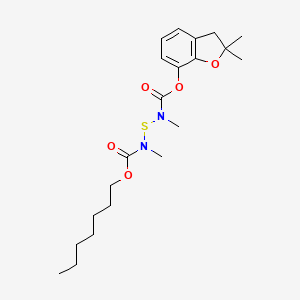
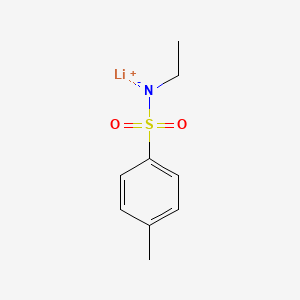
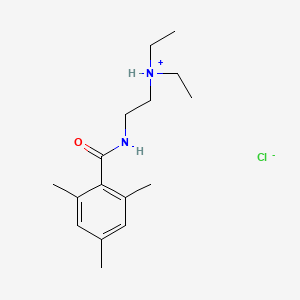
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)

